5-Bromo-6-fluoroisoquinoline
Overview
Description
5-Bromo-6-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It is a derivative of isoquinoline, featuring bromine and fluorine substituents at the 5th and 6th positions, respectively.
Preparation Methods
The synthesis of 5-Bromo-6-fluoroisoquinoline can be achieved through various synthetic routes. One common method involves the halogenation of isoquinoline derivatives. For instance, starting with 5-bromoisoquinoline, fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the cyclization of a precursor bearing pre-fluorinated benzene rings, followed by bromination . Industrial production methods often employ similar strategies but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
5-Bromo-6-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an aminoisoquinoline derivative .
Scientific Research Applications
5-Bromo-6-fluoroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoroisoquinoline and its derivatives often involves interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways depend on the specific derivative and its intended application. Research has shown that fluorinated isoquinolines can exhibit unique bioactivities due to the presence of the fluorine atom, which influences the compound’s electronic properties and interactions with biological targets .
Comparison with Similar Compounds
5-Bromo-6-fluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
6-Fluoroisoquinoline: Lacks the bromine substituent, leading to different reactivity and applications.
5-Bromoisoquinoline: Lacks the fluorine substituent, which affects its electronic properties and biological activity.
Fluoroquinolines: These compounds, such as ciprofloxacin, are well-known for their antibacterial properties and differ significantly in their applications compared to this compound.
The uniqueness of this compound lies in its dual halogenation, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-6-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBYIPLDCYGMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239463-43-4 | |
Record name | 5-bromo-6-fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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